molecular formula C19H15ClN2O4S B2955785 N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797613-71-8

N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2955785
CAS No.: 1797613-71-8
M. Wt: 402.85
InChI Key: DVYUGFPLGYEECW-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide (CAS 1797613-71-8) is a synthetic diamide compound with a molecular formula of C19H15ClN2O4S and a molecular weight of 402.85 g/mol . This reagent features a complex structure incorporating both thiophene and furan heterocyclic systems, which are recognized as privileged scaffolds in medicinal and agrochemical research . The compound is characterized by a predicted density of 1.417 g/cm³ at 20 °C and a predicted pKa of 10.80 . The integration of thiophene and furan rings in its architecture makes this compound a significant candidate for investigation in various research fields. Thiophene derivatives are extensively studied and have demonstrated notable biological activities, including potent fungicidal effects against pathogenic oomycetes such as cucumber downy mildew ( Pseudoperonospora cubensis ) . Furthermore, thiophene-based small molecules have been identified as promising hits in phenotypic screens for antiviral discovery, showing potential as viral entry inhibitors against viruses like Ebola . The presence of these active substructures suggests that this diamide could serve as a valuable lead compound for the development of new agrochemicals or pharmacologically active agents . Researchers can utilize this chemical as a building block or for structure-activity relationship (SAR) studies aimed at creating novel molecules with enhanced efficacy and selectivity. This product is supplied for laboratory research purposes only. It is strictly for in vitro applications and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-11-13(20)4-2-5-14(11)22-19(25)18(24)21-10-12-7-8-16(27-12)17(23)15-6-3-9-26-15/h2-9H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYUGFPLGYEECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chloro-substituted phenyl ring, furan ring, and thiophene ring. These core structures are then linked through a series of condensation and substitution reactions under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

Table 1: Key Ethanediamide Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide C₁₇H₁₇ClN₂O₂S 348.8 Cyclopropyl spacer; thiophen-3-yl substituent
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ 424.9 Bithiophene core; hydroxyethyl linker
Target Compound C₂₀H₁₈ClN₂O₃S 408.88 Furan-2-carbonyl-thiophene hybrid substituent

Key Observations :

  • The target compound replaces the cyclopropyl (in ) or bithiophene (in ) with a furan-carbonyl-thiophene group.
  • The bithiophene derivative has a higher molecular weight (424.9 vs. 408.88) due to the fluorine atom and extended aromatic system, which may influence solubility and membrane permeability.

Thiophene- and Furan-Containing Analogues

Table 2: Antimicrobial Thiophene Derivatives
Compound Name Activity (MIC, μg/mL) Key Structural Features Source
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Gram-positive: 6.25–12.5; Gram-negative: 12.5–25 Dual thiophene and triazole/thiadiazole motifs
Piperazinyl quinolones with 5-bromothiophen-2-yl groups Broad-spectrum antibacterial Bromothiophene linked to quinolone core

Comparison with Target Compound :

  • While the target compound lacks a triazole or quinolone moiety, its furan-carbonyl-thiophene group may mimic the electron-rich aromatic systems seen in active antimicrobial agents.
  • The 5-bromothiophene derivatives highlight the importance of halogenation (Br vs. Cl in the target) for enhancing antibacterial potency through hydrophobic interactions.

Sulfonamide and Carboxamide Derivatives

Table 3: Structural and Functional Analogues
Compound Name Key Features Potential Applications Source
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide Benzo-thiazole fused with thiophene-sulfonamide Enzyme inhibition (e.g., anthrax lethal factor)
N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] Long alkyl linker with methoxybenzyl groups Polymer synthesis or drug delivery

Key Differences :

  • The target compound uses an ethanediamide linker instead of sulfonamide () or carboxamide (), which may reduce metabolic instability compared to sulfonamides.
  • The methoxybenzyl-thiophene carboxamide demonstrates the role of alkoxy groups in modulating solubility, a feature absent in the target compound’s chloro-methylphenyl group.

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H15ClN2O4S
  • Molecular Weight : 390.8 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through in vitro assays. The compound was tested against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Results Summary

Cancer TypeGrowth Percentage (%)Average Growth (%)
Leukemia92.48104.68
Melanoma126.61
Lung
Colon
CNS
Ovarian
Renal
Prostate
Breast

The results indicated a low level of anticancer activity, with most tumor lines exhibiting growth rates ranging from 92.48% to 126.61% when treated with the compound at a concentration of 10 µM .

Anti-inflammatory Activity

In addition to its anticancer potential, the compound has also been studied for its anti-inflammatory effects. Research indicates that derivatives of similar structures exhibit significant anti-inflammatory properties, suggesting that this compound may share these characteristics .

The proposed mechanism of action for this compound involves interaction with cellular pathways related to inflammation and cancer cell proliferation. The presence of the thiophene and furan moieties may contribute to its ability to modulate these pathways effectively.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study conducted by the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines. The findings revealed that while some activity was present, it was not sufficient for further development as an anticancer agent .
  • Inflammation Models : In vivo models demonstrated that similar compounds with furan and thiophene structures exhibited reduced inflammation markers in animal studies. This suggests potential therapeutic applications in inflammatory diseases .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound in clinical settings. Preliminary data indicate rapid metabolism and excretion, which could limit its effectiveness if not addressed in future formulations .

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